molecular formula C13H20O4 B1361571 Diethyl 2-(cyclohex-2-enyl)malonate CAS No. 6305-63-1

Diethyl 2-(cyclohex-2-enyl)malonate

Cat. No. B1361571
CAS RN: 6305-63-1
M. Wt: 240.29 g/mol
InChI Key: QAPHYQDNTJEPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(cyclohex-2-enyl)malonate is a chemical compound that belongs to the family of malonic esters . It contains a total of 37 bonds, including 17 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 six-membered ring, and 2 aliphatic esters . The molecule consists of 20 Hydrogen atoms, 13 Carbon atoms, and 4 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of Diethyl 2-(cyclohex-2-enyl)malonate is characterized by a six-membered cyclohexene ring attached to a malonate ester group . The malonate group contains two ester functionalities, which are aliphatic in nature .

Scientific Research Applications

Cyclocondensation Reactions

Diethyl malonates, including variants like diethyl 2-(cyclohex-2-enyl)malonate, are used in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocycles, which are significant in the synthesis of various complex organic compounds (Stadlbauer et al., 2001).

Alkaloid Synthesis

This compound plays a role in the synthesis of alkaloids. The reaction of diethyl malonate derivatives with anilines has been used to create various alkaloids, demonstrating the compound's utility in organic synthesis (R. Oels, R. Storer, D. W. Young, 1978).

Synthesis of Anticancer Drug Intermediates

Diethyl 2-(cyclohex-2-enyl)malonate derivatives are important intermediates in the synthesis of small molecule anticancer drugs. These derivatives have been utilized in creating targeted inhibitors that act on cancer cell growth pathways (Hehua Xiong et al., 2018).

Synthesis of β-Trifluoromethyl-N-acetyltryptophan

The compound, when reacted with certain malonates, aids in the synthesis of β-trifluoromethyl-N-acetyltryptophan, an important compound in medicinal chemistry (Y. Gong, Katsuya Kato, H. Kimoto, 1999).

Supramolecular Architecture

Its derivatives, such as diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates, contribute to the study of hydrogen bonding and supramolecular architecture. These studies are crucial in understanding molecular interactions and designing new materials (A. Ilangovan et al., 2013).

Exciplex Formation Studies

Diethyl 2-(cyclohex-2-enyl)malonate is used in the study of exciplex formation, particularly in polymer matrices. This research is pivotal in the field of photochemistry and photobiology (H. Yuan et al., 1989).

Safety And Hazards

The safety data sheet for diethyl malonate, a related compound, suggests that it is a combustible liquid and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

diethyl 2-cyclohex-2-en-1-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h6,8,10-11H,3-5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPHYQDNTJEPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285246
Record name Diethyl (cyclohex-2-en-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(cyclohex-2-enyl)malonate

CAS RN

6305-63-1
Record name NSC41168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (cyclohex-2-en-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Within 2 hours, 1.1 l of ethanol was added dropwise to 69 g of finely chopped sodium in a 2-liter three-necked flask equipped with dropping funnel, reflux condenser, and agitator. The hot alcoholate solution was combined dropwise--again within 2 hours--with 196 g of diethyl malonate. After allowing the reaction mixture to cool, 296 g of trans-1,2-dibromocyclohexane was added--within 2 hours--to the reaction solution, which latter was then boiled under reflux overnight. After concentration of the reaction solution on a forced circulation evaporator, the residue was combined with ether and dilute hydrochloric acid, the organic phase then washed with saturated sodium chloride solution, concentrated, and distilled under vacuum, thus obtaining 197 g, bp1 119°-121° C.
[Compound]
Name
alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step Two
Quantity
296 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(cyclohex-2-enyl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(cyclohex-2-enyl)malonate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-(cyclohex-2-enyl)malonate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-(cyclohex-2-enyl)malonate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-(cyclohex-2-enyl)malonate
Reactant of Route 6
Diethyl 2-(cyclohex-2-enyl)malonate

Citations

For This Compound
2
Citations
JJ Kaloko - 2010 - ir.stonybrook.edu
Natural products (NP) and their metabolites isolated from diverse origins have been an extraordinary source of active pharmaceuticals, agrochemicals and other applications. Often, NP …
Number of citations: 1 ir.stonybrook.edu
JJ Kaloko - 2010 - search.proquest.com
Natural products (NP) and their metabolites isolated from diverse origins have been an extraordinary source of active pharmaceuticals, agrochemicals and other applications. Often,(NP…
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.